H-MET-OIPR HCL
Overview
Description
Mechanism of Action
- FTase plays a crucial role in post-translational modification by adding a farnesyl group to proteins, which is essential for their proper localization and function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
L-methionine Isopropyl Ester Hydrochloride is known to interact with enzymes such as farnesyl-protein transferase (FTase) . FTase is an enzyme that plays a crucial role in the post-translational modification of proteins, particularly those involved in signal transduction pathways . The nature of these interactions involves the compound participating in the synthesis preparation of inhibitors of FTase .
Cellular Effects
The specific cellular effects of L-methionine Isopropyl Ester Hydrochloride are not well-documented in the literature. Given its role in the synthesis of FTase inhibitors, it can be inferred that it may influence cell function by modulating signal transduction pathways. FTase inhibitors have been associated with the regulation of cell growth and proliferation, particularly in the context of cancer research .
Molecular Mechanism
The molecular mechanism of action of L-methionine Isopropyl Ester Hydrochloride involves its role in the synthesis of FTase inhibitors . FTase is responsible for the addition of a farnesyl group to the C-terminal cysteine of proteins, a modification that is critical for the function of many proteins involved in cell signaling . By participating in the synthesis of FTase inhibitors, L-methionine Isopropyl Ester Hydrochloride can potentially influence these signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-MET-OIPR HCL is synthesized through the esterification of methionine with isopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
H-MET-OIPR HCL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfur atom in the methionine moiety to sulfoxide or sulfone.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Methionine alcohol.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Scientific Research Applications
H-MET-OIPR HCL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential in cancer therapy as an inhibitor of farnesyl-protein transferase.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis
Comparison with Similar Compounds
Similar Compounds
- L-Methionine methyl ester hydrochloride
- L-Methionine ethyl ester hydrochloride
- L-Methionine benzyl ester hydrochloride
Uniqueness
H-MET-OIPR HCL is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other methionine esters. This uniqueness makes it particularly valuable in the synthesis of specific inhibitors and in various research applications .
Properties
IUPAC Name |
propan-2-yl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-6(2)11-8(10)7(9)4-5-12-3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXXRAMAPIOLSS-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234556 | |
Record name | Isopropyl L-methionate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85391-05-5 | |
Record name | L-Methionine, 1-methylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85391-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl L-methionate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl L-methionate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl L-methionate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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